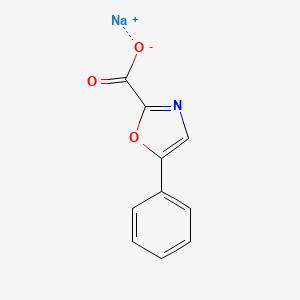

Sodium 5-phenyl-1,3-oxazole-2-carboxylate

Description

The exact mass of the compound Sodium 5-phenyl-1,3-oxazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 5-phenyl-1,3-oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 5-phenyl-1,3-oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;5-phenyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBVNWMORVQGEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329698-96-5 | |

| Record name | sodium 5-phenyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Aqueous Solubility of Sodium 5-phenyl-1,3-oxazole-2-carboxylate

<

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

Molecular Profile: Sodium 5-phenyl-1,3-oxazole-2-carboxylate

Understanding the structure of our target molecule is paramount to predicting its behavior. Sodium 5-phenyl-1,3-oxazole-2-carboxylate is the sodium salt of 5-phenyl-1,3-oxazole-2-carboxylic acid.[3]

Structural Features and Their Implications for Solubility:

-

Ionic Character: The presence of the sodium carboxylate group (-COO⁻Na⁺) immediately suggests that the molecule is a salt of a weak acid. This ionic character will be a primary driver of its aqueous solubility.

-

Aromatic Rings: The phenyl and oxazole rings are hydrophobic moieties. The oxazole ring, a heterocyclic aromatic compound, contributes to the overall planarity and potential for π-π stacking interactions.[4][5]

-

Polarity and Hydrogen Bonding: The oxygen and nitrogen atoms within the oxazole ring, along with the carboxylate group, can act as hydrogen bond acceptors, facilitating interactions with water molecules.

Based on this structure, we can anticipate that the solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate will be significantly influenced by the pH of the aqueous medium.

The Pivotal Role of pH: A Henderson-Hasselbalch Perspective

For an ionizable compound like sodium 5-phenyl-1,3-oxazole-2-carboxylate, the relationship between pH, pKa, and solubility is elegantly described by the Henderson-Hasselbalch equation.[6][7] This equation is a fundamental tool for predicting how the solubility of a weak acid or base will change with the pH of the solution.[8][9]

The equilibrium is:

5-phenyl-1,3-oxazole-2-carboxylic acid (HA) ⇌ H⁺ + 5-phenyl-1,3-oxazole-2-carboxylate⁻ (A⁻)

The Henderson-Hasselbalch equation for a weak acid is:

pH = pKa + log([A⁻]/[HA])

Where:

-

pH is the hydrogen ion concentration of the solution.

-

pKa is the acid dissociation constant of the carboxylic acid.

-

[A⁻] is the concentration of the ionized form (the highly soluble carboxylate).

-

[HA] is the concentration of the non-ionized form (the less soluble carboxylic acid).

Causality in Experimental Design:

-

At a pH below the pKa: The carboxylic acid form (HA) will predominate. Since this form is less polar, we can expect lower aqueous solubility.

-

At a pH equal to the pKa: The concentrations of the ionized and non-ionized forms will be equal.

-

At a pH above the pKa: The carboxylate form (A⁻) will be the dominant species. Due to its ionic nature, this form is significantly more water-soluble.

Therefore, a comprehensive solubility assessment must be conducted over a physiologically relevant pH range (typically 1.2 to 6.8) to accurately predict its behavior in the gastrointestinal tract.[10] This is a key requirement for the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[11][12][13]

Experimental Determination of Solubility: A Two-Pronged Approach

In drug discovery and development, solubility is often assessed using two distinct but complementary methods: kinetic and thermodynamic solubility.[1][14]

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility assays are designed for rapid, high-throughput screening of large numbers of compounds.[15][16] They provide a preliminary assessment of a compound's solubility under non-equilibrium conditions.[17]

Workflow for Kinetic Solubility Determination:

Caption: Standard workflow for thermodynamic solubility determination.

Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay:

-

Sample Preparation: Add an excess amount of solid sodium 5-phenyl-1,3-oxazole-2-carboxylate to a series of vials.

-

Buffer Addition: To each vial, add a known volume of aqueous buffer at different pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Trustworthiness: The inclusion of an extended equilibration time is critical to ensure that the system has reached a true thermodynamic equilibrium. Visual confirmation of excess solid at the end of the experiment is a necessary quality control step.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility data should be presented in a clear and concise manner.

Table 1: Hypothetical pH-Dependent Solubility of Sodium 5-phenyl-1,3-oxazole-2-carboxylate at 25°C

| pH of Buffer | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (mM) |

| 1.2 | Thermodynamic | 5 | 0.026 |

| 4.5 | Thermodynamic | 150 | 0.785 |

| 6.8 | Thermodynamic | > 2000 | > 10.46 |

| 7.4 (PBS) | Kinetic | > 500 | > 2.61 |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation: The hypothetical data clearly demonstrates the significant impact of pH on the solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate. The low solubility at pH 1.2 is expected, as the compound would be predominantly in its less soluble, protonated carboxylic acid form. As the pH increases above the pKa (which we can infer is likely between 3 and 4), the compound ionizes to the highly soluble carboxylate form, leading to a dramatic increase in solubility.

Factors Influencing Solubility Measurements

Several factors beyond pH can influence the measured solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate. [18][19][20][21]

-

Temperature: For most solid solutes, solubility increases with temperature. [22]Therefore, all solubility measurements should be conducted at a constant, reported temperature.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the experiments.

-

Common Ion Effect: The presence of a common ion (in this case, sodium) in the buffer can suppress the solubility of the salt. [23]This should be considered when selecting buffer components.

-

Ionic Strength: The total concentration of ions in the solution can affect the activity of the solute and thus its solubility.

Regulatory Context and Biopharmaceutics Classification System (BCS)

The solubility data generated is critical for the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies like the FDA. [24][25][26][27]The BCS classifies drugs into four categories based on their solubility and permeability. [11][12][13]

-

High Solubility: A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. [28][29] Based on our hypothetical data, if the highest anticipated dose of sodium 5-phenyl-1,3-oxazole-2-carboxylate is, for example, 200 mg, its solubility at pH 6.8 (>2000 µg/mL or >2 mg/mL) would be sufficient to dissolve the dose in well under 250 mL. However, its low solubility at pH 1.2 would need to be carefully considered in the overall BCS classification.

Conclusion: A Foundation for Rational Drug Development

The systematic determination of the aqueous solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate is not a mere data collection exercise. It is a fundamental investigation that provides critical insights into the compound's biopharmaceutical properties. By employing both kinetic and thermodynamic methods and by thoroughly understanding the influence of pH, researchers and drug development professionals can build a solid foundation for rational formulation design, predict in vivo performance, and navigate the regulatory landscape with confidence. The principles and protocols outlined in this guide provide a robust framework for achieving this critical milestone in the journey from a promising molecule to a potential therapeutic.

References

-

DDReg Pharma. What is meant by Biopharmaceutical Classification System? [Link]

-

Wikipedia. Biopharmaceutics Classification System. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

-

Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. [Link]

-

GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

GMP News. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

-

Dissolution Technologies. Technical Note: Solubility Measurements. [Link]

-

Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

-

USP-NF. 〈1236〉 Solubility Measurements. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubChem. Sodium 5-phenyl-1,3-oxazole-2-carboxylate. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

ResearchGate. pKa values in solubility determination using the Henderson-Hasselbalch equation. [Link]

-

FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. [Link]

-

Blog. What are the factors influencing the solubility of lead salts in organic solvents? [Link]

-

ECA Academy. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [https://www.dani eleteti.com/guide-graphviz-dot-language/]([Link] eleteti.com/guide-graphviz-dot-language/)

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]

-

Quora. What are three factors that affect the solubility of salt in water? [Link]

-

RAPS. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]

-

A Quick Introduction to Graphviz. [Link]

-

GraphViz Examples and Tutorial. Simple Graph. [Link]

-

FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

CK-12. 17.4 Factors Affecting Solubility. [Link]

-

FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

-

North, S. C., & Koutsofios, E. (1992). Drawing graphs with dot. AT&T Bell Laboratories. [Link]

-

Dot Language Graphviz. [Link]

-

ChemSynthesis. ethyl 2-phenyl-1,3-oxazole-5-carboxylate. [Link]

-

MDPI. Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. [Link]

-

Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

-

Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

-

Wikipedia. Oxazole. [Link]

-

NIH. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. PubChemLite - Sodium 5-phenyl-1,3-oxazole-2-carboxylate (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. Oxazoles | Fisher Scientific [fishersci.com]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. What is meant by Biopharmaceutical Classification System? [ddregpharma.com]

- 12. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 13. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. quora.com [quora.com]

- 21. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 22. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. gsconlinepress.com [gsconlinepress.com]

- 26. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - ECA Academy [gmp-compliance.org]

- 27. raps.org [raps.org]

- 28. fda.gov [fda.gov]

- 29. fda.gov [fda.gov]

Methodological & Application

Application Note: Scalable Synthesis of Sodium 5-Phenyl-1,3-oxazole-2-carboxylate

Abstract & Strategic Overview

This application note details the controlled saponification of ethyl 5-phenyl-1,3-oxazole-2-carboxylate to its corresponding sodium salt . While ester hydrolysis is a standard transformation, oxazole-2-carboxylates present a unique challenge: the corresponding free acids are thermodynamically unstable and prone to spontaneous decarboxylation at ambient temperatures or under acidic conditions.

Consequently, standard acidic workups (acidification

Key Chemical Transformation

The process involves the nucleophilic attack of hydroxide on the ester carbonyl, followed by the elimination of ethoxide. The critical control point is the avoidance of the protonated intermediate (free acid).

Figure 1: Reaction pathway emphasizing the direct conversion to the stable salt form.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Stoichiometry |

| Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | >97% | Substrate | 1.0 equiv |

| Sodium Hydroxide (NaOH) | 1.0 M (aq) | Reagent | 1.05 equiv |

| Ethanol (Absolute) | ACS Grade | Solvent | 5-10 Vol |

| Diethyl Ether (Et₂O) | ACS Grade | Trituration | As needed |

| Acetone | HPLC Grade | Washing | As needed |

Equipment

-

Round-bottom flask (single neck).

-

Magnetic stir bar (PTFE coated).

-

Rotary Evaporator (bath temp < 40°C).

-

Lyophilizer (Freeze Dryer) - Recommended for high purity.

-

Vacuum filtration setup (sintered glass).

Experimental Protocol

Phase A: Reaction Setup

Objective: Achieve homogeneous hydrolysis under mild conditions.

-

Dissolution: In a round-bottom flask, dissolve Ethyl 5-phenyl-1,3-oxazole-2-carboxylate (1.0 g, 4.6 mmol) in Ethanol (10 mL). Stir until fully dissolved.

-

Reagent Addition: Add 1.0 M NaOH aqueous solution (4.83 mL, 4.83 mmol, 1.05 equiv) dropwise over 5 minutes.

-

Note: A slight excess (1.05 eq) ensures complete conversion, but large excesses should be avoided to prevent degradation of the oxazole ring, although 2,5-disubstituted oxazoles are generally robust.

-

-

Reaction: Stir the mixture at Room Temperature (20–25°C) .

-

Caution: Do not heat to reflux. Thermal energy can promote decarboxylation even in basic media if local heating occurs.

-

Phase B: Monitoring & Completion

-

TLC Control: Monitor reaction progress after 1 hour.

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm). The ester (

) should disappear; the salt will remain at the baseline.

-

-

Duration: Reaction is typically complete within 2–4 hours.

Phase C: Workup & Isolation (The "No-Acid" Method)

Objective: Isolate the salt without generating the unstable free acid.

Method 1: Lyophilization (Preferred for Biological Assays)

-

Concentrate the reaction mixture on a rotary evaporator at 30°C to remove the majority of the ethanol.

-

Freeze the remaining aqueous residue using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize (freeze-dry) overnight to obtain the sodium salt as a white, fluffy powder.

Method 2: Precipitation/Trituration (Preferred for Synthetic Scale-up)

-

Concentrate the reaction mixture to near-dryness on a rotary evaporator (

). -

Add Acetone (10 mL) to the residue. The sodium salt is generally insoluble in acetone, while any unreacted ester or organic impurities will dissolve.

-

Sonicate briefly to break up solids.

-

Filter the white precipitate using a sintered glass funnel.

-

Wash the cake with cold Diethyl Ether (2 x 5 mL) to remove trace water and organic impurities.

-

Dry under high vacuum at room temperature.

Critical Logic & Troubleshooting (E-E-A-T)

The Decarboxylation Trap

The most common failure mode in this synthesis is the inadvertent formation of 5-phenyloxazole (the decarboxylated product). This occurs if the researcher attempts a standard "Acidify and Extract" workup.

Why this happens: Oxazole-2-carboxylic acids possess a low energy barrier for decarboxylation because the resulting carbanion is stabilized by the adjacent ring nitrogen and oxygen (ylide-like resonance). This instability is well-documented for azole-2-carboxylates [1, 2].

Figure 2: The thermodynamic instability of the free acid necessitates the salt isolation pathway.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Product is an oil, not a solid | Residual water or ethanol | Triturate with dry acetone or Et₂O; use Lyophilization. |

| NMR shows missing Carbonyl | Decarboxylation occurred | Check rotary evaporator bath temp (must be <40°C). Ensure no acid was introduced. |

| Low Yield | Salt solubility in wash solvent | Ensure Acetone/Ether washes are minimal and cold. |

Quality Control & Validation

Expected Analytical Data

-

Appearance: White to off-white solid.

-

H NMR (D₂O, 400 MHz):

- 7.75 (d, 2H, ortho-Ph), 7.50 (s, 1H, Oxazole-H4), 7.45 (m, 3H, meta/para-Ph).

-

Note: The absence of the ethyl quartet (4.4 ppm) and triplet (1.4 ppm) confirms hydrolysis.

-

Solubility: Soluble in water, methanol. Insoluble in dichloromethane, ether, hexanes.

Storage Conditions

-

Store in a desiccator at -20°C .

-

The salt is hygroscopic. Protect from moisture to prevent hydrolysis-induced degradation over long periods.

References

-

Stability of Azole-2-Carboxylates: B. A. Kulkarni, A. Ganesan, Tetrahedron Lett.[1]1999 , 40, 5637-5638.[1] (Discusses Van Leusen synthesis and general oxazole handling).

-

Decarboxylation Risks in Heterocycles: Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids." Organic Letters2010 , 12, 3578-3581.[1] (Highlights the instability of azole carboxylic acids and their use as cross-coupling partners via decarboxylation).

-

General Hydrolysis Protocols: Evans, D. A., et al. "Total Synthesis of Siphonazole." Journal of the American Chemical Society. (Provides context on handling sensitive oxazole esters).

Sources

Application Notes and Protocols: 5-Phenyl-1,3-oxazole-2-carboxylate as a Novel N,O-Bidentate Ligand in Transition Metal Catalysis

Abstract

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique electronic properties and biological activity.[1][2] While often targeted as a synthetic endpoint, the inherent coordinating ability of the oxazole ring—specifically the pyridine-type nitrogen—presents significant, yet underexplored, potential in ligand design for transition metal catalysis. This guide introduces the 5-phenyl-1,3-oxazole-2-carboxylate scaffold as a versatile N,O-bidentate ligand. We provide a detailed exploration of its synthesis, coordination chemistry, and application in pivotal catalytic transformations, including palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed C-O bond formation. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage this novel ligand class for efficient and robust catalytic systems.

Introduction: The Rationale for Oxazole-Carboxylate Ligands

Transition metal catalysis is driven by the intricate interplay between the metal center and its coordinating ligands. Ligands are not passive spectators; they are crucial for tuning the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.[3][4] Chiral oxazoline-based ligands, such as PHOX and BOX, are renowned in asymmetric catalysis, demonstrating the power of the oxazoline scaffold in creating a defined chiral environment around the metal.[3][4][5]

The 5-phenyl-1,3-oxazole-2-carboxylate ligand extends this paradigm to the fully aromatic oxazole core. Its design incorporates several key features:

-

N,O-Bidentate Chelation: The endocyclic nitrogen atom (N3) and the exocyclic carboxylate group form a stable five-membered chelate ring with a transition metal center. This chelation enhances catalyst stability by mitigating ligand dissociation.

-

Electronic Tuning: The aromatic oxazole ring is an electron-withdrawing system, which can render the coordinated metal center more electrophilic and potentially enhance its catalytic activity in key steps like oxidative addition.[6]

-

Steric Influence: The phenyl group at the C5 position provides steric bulk that can influence the coordination sphere of the metal, impacting selectivity and preventing catalyst deactivation pathways like dimerization.

-

Synthetic Accessibility: The oxazole core can be constructed from readily available precursors, allowing for modular synthesis and facile modification of the substituents at the C2, C4, and C5 positions for fine-tuning.

This guide will provide the foundational knowledge and detailed protocols to synthesize, characterize, and effectively utilize this promising ligand in two of the most powerful cross-coupling reactions in modern organic synthesis.

Ligand Synthesis and Characterization

The synthesis of the target ligand, presented here as its ethyl ester, is achieved through a robust, multi-step sequence starting from commercially available materials. The chosen route is a modification of established oxazole synthesis methodologies.[7][8]

Caption: Synthetic workflow for the target ligand.

Protocol 2.1: Synthesis of Ethyl 5-phenyl-1,3-oxazole-2-carboxylate

This protocol details the synthesis via a two-step process involving amide formation followed by an Appel-type cyclodehydration.

Materials:

-

2-Amino-1-phenylethan-1-one hydrochloride

-

Ethyl oxalyl chloride

-

Triethylamine (TEA)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Part A: Synthesis of Ethyl N-(2-oxo-2-phenylethyl)oxalamate

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) and anhydrous DCM (100 mL).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise via syringe. Stir for 15 minutes.

-

Acylation: In a separate flask, dissolve ethyl oxalyl chloride (1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide is often pure enough for the next step, or it can be purified by recrystallization from ethanol/water.

Part B: Dehydrative Cyclization to form the Oxazole

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under argon, add the crude amide from Part A (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous acetonitrile (100 mL).

-

Reagent Addition: Add triethylamine (3.0 eq) to the solution. In a separate flask, dissolve iodine (1.5 eq) in anhydrous acetonitrile (30 mL). Add the iodine solution dropwise to the reaction mixture over 20 minutes. The reaction is exothermic and the color will change from dark brown to light yellow.

-

Reaction: Stir at room temperature for 3-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate (100 mL). Wash the organic layer with saturated Na₂S₂O₃ solution (2 x 40 mL) until the organic layer is colorless, followed by brine (1 x 40 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure ethyl 5-phenyl-1,3-oxazole-2-carboxylate as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in pharmaceutical and materials science.[9] The 5-phenyl-1,3-oxazole-2-carboxylate ligand can be employed to create a robust palladium catalyst for this transformation. The N,O-chelation helps to stabilize the active Pd(0) species and facilitates the key steps of the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction. The catalyst is generated in situ from a palladium precursor and the custom ligand.

Causality Behind Choices:

-

Palladium Precursor: Pd(OAc)₂ is a common, air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst.

-

Base: K₂CO₃ is a moderately strong inorganic base, crucial for activating the boronic acid in the transmetalation step.

-

Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is used. Water is necessary for the base to function and to facilitate the borate complex formation, while the organic solvent ensures solubility of the aryl halide and the product.

-

Temperature: Elevated temperatures (80-100 °C) are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ethyl 5-phenyl-1,3-oxazole-2-carboxylate (Ligand)

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Reaction vial with a stir bar and screw cap

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a separate small vial, dissolve Pd(OAc)₂ (0.01 eq) and the ligand (0.02 eq) in 1 mL of dioxane. Stir at room temperature for 20-30 minutes. This allows the ligand to coordinate to the palladium center before the main reaction begins.

-

Reaction Setup: To a reaction vial, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent and Catalyst Addition: Add the pre-formed catalyst solution to the main reaction vial. Add additional anhydrous dioxane (to make a 0.2 M solution with respect to the aryl halide) and degassed deionized water (dioxane/water = 4:1 v/v).

-

Degassing: Seal the vial and sparge the reaction mixture with argon for 10-15 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

| Entry | Aryl Halide | Boronic Acid | Pd (mol%) | Ligand (mol%) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | 2 | >95 |

| 2 | 1-Bromo-4-fluorobenzene | 4-Tolylboronic acid | 1 | 2 | 92 |

| 3 | 2-Bromopyridine | Phenylboronic acid | 2 | 4 | 85 |

| 4 | 4-Chloroanisole | Phenylboronic acid | 2 | 4 | 65 |

| Reaction performed at 120 °C for 24h. Aryl chlorides are less reactive and require more forcing conditions. |

Application in Copper-Catalyzed C-O Cross-Coupling

The formation of diaryl ethers is crucial in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed Ullmann-type couplings are a primary method for achieving this transformation.[10][11] N,O-bidentate ligands have proven effective in stabilizing the copper catalyst and promoting the reaction under milder conditions than traditional protocols.[11]

Protocol 4.1: C-O Coupling of 4-Bromotoluene with Phenol

This protocol outlines a ligand-accelerated copper-catalyzed C-O coupling reaction.

Causality Behind Choices:

-

Copper Source: CuI is a common and effective copper(I) source for these couplings.

-

Base: A strong base like Cs₂CO₃ or K₃PO₄ is required to deprotonate the phenol, forming the active phenoxide nucleophile. Cesium carbonate is often superior due to its higher solubility and the "cesium effect," which can enhance reaction rates.

-

Solvent: A high-boiling point, polar aprotic solvent like DMF or DMSO is used to ensure all components remain in solution at the required reaction temperature and to facilitate the desired reactivity.

-

Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often optimal to ensure the copper center is fully coordinated, preventing catalyst aggregation and decomposition.

Materials:

-

Copper(I) iodide (CuI)

-

Ethyl 5-phenyl-1,3-oxazole-2-carboxylate (Ligand)

-

4-Bromotoluene

-

Phenol

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vial with a stir bar and screw cap

Procedure:

-

Reaction Setup: To a flame-dried reaction vial under an argon atmosphere, add CuI (0.05 eq), the ligand (0.10 eq), 4-bromotoluene (1.0 eq), phenol (1.2 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (to a concentration of 0.5 M with respect to 4-bromotoluene).

-

Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C. Stir vigorously for 18-24 hours. Monitor the reaction by GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove DMF, followed by brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1-phenoxybenzene.

Conclusion and Future Outlook

The 5-phenyl-1,3-oxazole-2-carboxylate scaffold represents a promising and highly adaptable platform for ligand design in transition metal catalysis. The protocols detailed in this guide demonstrate its efficacy in two fundamental cross-coupling reactions, providing a solid foundation for its adoption in synthetic laboratories. The modular nature of the oxazole synthesis allows for extensive tuning of the ligand's steric and electronic properties. Future work could involve introducing chiral elements to explore its potential in asymmetric catalysis, or immobilizing the ligand on a solid support to develop recyclable catalyst systems. This novel ligand class opens new avenues for catalyst development, with potential applications spanning from academic research to industrial-scale pharmaceutical synthesis.

References

- Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.

- Wiley Online Library. Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions.

- Semantic Scholar. Palladium Cross-Couplings of Oxazoles.

-

ACS Publications. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

-

ACS Publications. Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis. Available at: [Link]

- Semantic Scholar. Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands.

-

MDPI. Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Polymers. Available at: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

ResearchGate. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Available at: [Link]

-

ACS Publications. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

-

ACS Publications. Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry. Available at: [Link]

-

Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

-

PMC. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Available at: [Link]

-

PubMed. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. Available at: [Link]

-

ResearchGate. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Available at: [Link]

-

The Pharma Innovation Journal. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of sodium 5-phenyl-1,3-oxazole-2-carboxylate in aqueous solution

Technical Support Center: Sodium 5-phenyl-1,3-oxazole-2-carboxylate

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for sodium 5-phenyl-1,3-oxazole-2-carboxylate. As researchers and drug development professionals, we understand that the success of your experiments hinges on the stability and integrity of your compounds. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detailed protocols to ensure you can confidently work with this molecule in aqueous environments. We will explore the causality behind its stability profile and equip you with the knowledge to mitigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for sodium 5-phenyl-1,3-oxazole-2-carboxylate in an aqueous solution?

A1: The principal stability issue is the hydrolysis of the 1,3-oxazole ring.[1] The oxazole ring, while aromatic, possesses inherent reactivity that makes it susceptible to cleavage under certain conditions, particularly in acidic or basic aqueous media.[1][2] This hydrolytic cleavage typically results in the formation of an α-acylamino ketone or related structures, which will be inactive for your intended purpose.[1]

Q2: How does pH influence the stability of the compound?

A2: The pH of the aqueous solution is the most critical factor governing the stability of this compound. The oxazole ring is vulnerable to both acid- and base-catalyzed hydrolysis.[1] While oxazoles are generally more resistant to acids than furans, concentrated or even moderately acidic conditions (pH < 4) can promote ring opening.[1][3][4] Similarly, basic conditions (pH > 8) can also lead to decomposition.[1] For optimal stability, it is highly recommended to maintain the pH of your solution within a neutral to slightly acidic range, ideally between pH 6 and 7.5.

Q3: Is sodium 5-phenyl-1,3-oxazole-2-carboxylate sensitive to temperature?

A3: Yes, temperature can significantly accelerate the rate of degradation, especially if the pH is suboptimal. Oxazoles are generally considered thermally stable as solid compounds.[4] However, in an aqueous solution, elevated temperatures will increase the rate of hydrolysis.[1] Therefore, we recommend preparing stock solutions in cold buffer, storing them at 2-8°C for short-term use (hours to a few days) and at -20°C or -80°C for long-term storage. Always minimize the time the solution spends at room temperature.

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, photostability is a valid concern. Oxazole derivatives can be susceptible to photodegradation.[1][4] Exposure to ambient or UV light can lead to the formation of impurities and a gradual loss of the parent compound.[1] To mitigate this, always store the solid compound and its aqueous solutions in amber vials or protect them from light by wrapping containers with aluminum foil.[1] When conducting experiments, especially those involving prolonged incubation, it is best practice to minimize light exposure.

Q5: What are the best practices for preparing and storing an aqueous stock solution?

A5: To maximize the stability and reproducibility of your experiments, follow these guidelines:

-

Solvent Choice: Use high-purity, degassed water or a suitable buffer system to prepare your solution. Degassing helps remove dissolved oxygen, which can participate in oxidative degradation.[1]

-

pH Control: Prepare the solution in a buffer system that maintains a stable pH between 6.0 and 7.5.[1] Phosphate-buffered saline (PBS) is often a suitable choice.

-

Temperature Control: Dissolve the compound in chilled buffer and keep the solution on ice during preparation.

-

Light Protection: Use amber vials or light-blocking tubes for preparation and storage.[1]

-

Storage: For short-term storage (< 24 hours), refrigerate at 2-8°C. For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of the parent compound peak is observed in HPLC analysis of a freshly prepared aqueous solution.

-

Possible Cause: The pH of your aqueous solution is either too acidic or too basic, causing rapid hydrolysis of the oxazole ring.[1] The water used may be unbuffered and have a pH outside the optimal range.

-

Troubleshooting Steps:

-

Verify pH: Immediately measure the pH of your solution.

-

Buffer Implementation: Discard the solution and prepare a fresh one using a reliable buffer system (e.g., phosphate, HEPES) to maintain a stable pH between 6.0 and 7.5.[1]

-

Temperature Reduction: During preparation, ensure your solvent is pre-chilled to minimize degradation.[1]

-

Issue 2: New, more polar peaks appear in the chromatogram of my sample over time, even when stored at 4°C.

-

Possible Cause: This is a classic sign of compound degradation. The new peaks likely correspond to the hydrolytic ring-opening products, such as the corresponding α-acylamino ketone, which are more polar than the parent oxazole.[1]

-

Troubleshooting Steps:

-

Assess Storage Conditions: Confirm that the solution is protected from light. Even at 4°C, photodegradation can occur if the sample is in a clear vial exposed to ambient light.[1]

-

Evaluate for Contamination: Consider the possibility of microbial contamination in your buffer, which could alter the local pH and introduce enzymes that may degrade the compound. Use sterile-filtered buffers.

-

Perform a Stability Study: Conduct a short-term stability study (see Protocol 1) to define the viable window for your experiments under your specific conditions.

-

Issue 3: I am seeing inconsistent results or a progressive loss of biological activity in my cell-based assays.

-

Possible Cause: The compound is likely degrading in the cell culture medium during the incubation period. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, but incubation at 37°C will accelerate any inherent instability.

-

Troubleshooting Workflow:

Caption: Primary hydrolytic degradation pathway of the oxazole ring.

References

- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

-

ResearchGate. (n.d.). Synthesis and photostability of 1,4-bis(5-phenyloxazol-2-yl)benzene(POPOP) structural isomers and their trimethylsilyl derivatives | Request PDF. [Link]

- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.

-

Taylor & Francis Online. (2018). Oxazole – Knowledge and References. [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Wikipedia. (n.d.). Oxazole. [Link]

-

PubMed. (1984). The phototoxicity of 2,5-diphenyloxazole (POP) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP). [Link]

-

MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

-

PubChem. (n.d.). Sodium 5-phenyl-1,3-oxazole-2-carboxylate. [Link]

Sources

Troubleshooting ring-opening of oxazoles under basic conditions

Topic: Troubleshooting Ring-Opening of Oxazoles Under Basic Conditions Ticket ID: OX-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Diagnostic Interface

Before modifying your reaction parameters, determine the kinetic profile of your specific oxazole substrate. Ring opening is not universal; it is heavily dependent on the electron density at the C2 position.

Module A: Reaction Decision Tree

Use this logic flow to select the correct stress conditions for your substrate.

Figure 1: Decision matrix for selecting hydrolysis conditions based on C2-electronic environment.

Technical Deep Dive: The Mechanism & Causality

To troubleshoot effectively, you must understand why the reaction fails. The oxazole ring is aromatic (6

The C2-Gateway Mechanism

The C2 position is the most electron-deficient site (similar to C2 in pyridine). Under basic conditions, the reaction is not a simple bond cleavage but a nucleophilic addition-elimination sequence.

Key Pathway:

-

Attack: Hydroxide (

) attacks C2. -

Transition: Formation of a non-aromatic tetrahedral intermediate.

-

Opening: Ring cleavage between O1 and C2 (or C2 and N3 depending on substitution), usually yielding an acyclic

-acylamino ketone (or aldehyde).

The Equilibrium Trap (Critical Failure Point):

The ring-opened product (

-

Basic pH: Favors the open carboxylate/enolate form.

-

Acidic pH (Workup): Catalyzes cyclodehydration (Robinson-Gabriel type), forcing the ring to close back up .

Expert Insight: If your TLC shows a new spot during the reaction, but you recover starting material after acidic workup, you are likely re-closing the ring during isolation.

Troubleshooting Guides (Q&A)

Issue 1: "No Reaction" (Starting Material Recovery)

User Report: I refluxed my 2,5-diphenyloxazole in 1M NaOH for 24 hours. Recovered 95% starting material.

Root Cause: The phenyl group at C2 is an Electron Donating Group (EDG) via resonance, stabilizing the ring and reducing electrophilicity at C2. The aromatic stabilization energy is too high for simple hydroxide attack.

Corrective Actions:

-

Increase Base Strength/Temperature: Switch to Ba(OH)

(Barium Hydroxide) in refluxing dioxane/water. Barium coordinates with the ring nitrogen/oxygen, acting as a Lewis acid to activate the system while providing hydroxide. -

Quaternization Strategy: Methylate the nitrogen first (MeI or MeOTf) to form the oxazolium salt . This cationic species reacts with mild base (NaOH) almost instantly to open the ring.

Issue 2: "The Tarry Mess" (Decomposition)

User Report: My oxazole has a C4-ester. I treated it with NaOH. The product is a black oil with no distinct peaks.

Root Cause: You triggered a Retro-Claisen or Aldol Polymerization .

-

The ring opens to an

-acylamino ketone. -

This product contains a reactive ketone/aldehyde and an amide.[2][3]

-

Under strong basic conditions (NaOH), the ketone undergoes intermolecular aldol condensation, leading to polymerization.

Corrective Actions:

-

Milder Base: Use LiOH (Lithium Hydroxide) in THF/Water. Lithium is less aggressive than Sodium/Potassium for aldol side-reactions.

-

Two-Phase System: Use a biphasic mixture (CH

Cl

Issue 3: "The Disappearing Product" (Equilibrium Reversion)

User Report: I see conversion by LCMS (Mass = M+18), but after acidifying to pH 2 for extraction, I get the starting oxazole back.

Root Cause: You fell into the "Robinson-Gabriel" trap. The "M+18" is the hydrated open form. Acidification catalyzes the dehydration, snapping the ring back shut.

Corrective Actions:

-

Avoid Strong Acid: Neutralize only to pH 7.0 or pH 8.0. Do not go to pH 2.

-

Trap the Intermediate: If possible, react the open amine/ketone in situ (e.g., reduction with NaBH

or protection of the amine) before workup.

Standard Operating Procedures (SOPs)

Protocol: Hydrolysis of Activated Oxazoles (Ester/EWG substituted)

Scope: Oxazoles with electron-withdrawing groups at C2 or C4.

Reagents:

-

Substrate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 equiv) -

Solvent: THF:Water (3:1 ratio)

Workflow:

-

Dissolution: Dissolve substrate in THF. Cool to 0°C.

-

Addition: Add LiOH dissolved in minimum water dropwise.

-

Monitoring: Stir at 0°C -> RT. Monitor by TLC.[4]

-

Checkpoint: If no reaction after 4h, heat to 40°C.

-

-

Quench (Critical):

-

Dilute with EtOAc.

-

Do NOT add HCl.

-

Wash with saturated NH

Cl (mildly acidic/neutral buffer).

-

-

Isolation: Dry organic layer (Na

SO

Data Comparison: Base Selection

| Base Reagent | Strength | Risk of Polymerization | Recommended For |

| LiOH | Mild | Low | Esters, sensitive ketones |

| NaOH / KOH | Strong | High | Unsubstituted / Alkyl-oxazoles |

| Ba(OH) | High (Lewis Acidic) | Medium | Stubborn/Stable substrates |

| NaOEt | Strong (Nucleophilic) | High | Transesterification side-reactions |

Visualizing the Pathway

Understanding the intermediate states helps in trapping the product.

Figure 2: Mechanistic pathway showing the reversible nature of the ring opening.

References

-

Theophil Eicher, Siegfried Hauptmann. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd Edition. Wiley-VCH, 2003. (Chapter 3: Oxazoles).[1][4][5]

-

Kashima, C., et al. "Hydrolysis of Oxazoles." Journal of the Chemical Society, Perkin Transactions 1, 1988.

-

Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606, 1993. (Contextualizing the Robinson-Gabriel cyclization equilibrium).

-

BenchChem Technical Support. "Oxazole Ring System: Reactivity and Stability Guide." (General Reactivity Data).

Sources

Purification methods for sodium 5-phenyl-1,3-oxazole-2-carboxylate

Technical Support Center: Sodium 5-phenyl-1,3-oxazole-2-carboxylate

Executive Summary: The Stability Paradox

The purification of sodium 5-phenyl-1,3-oxazole-2-carboxylate presents a unique paradox in heterocyclic chemistry. While the oxazole ring is generally robust, the C2-carboxylate position is electronically sensitized, making the free acid form (5-phenyl-1,3-oxazole-2-carboxylic acid ) notoriously unstable.[1] It undergoes rapid decarboxylation to form 5-phenyloxazole under acidic conditions or thermal stress.

Critical Rule: You must maintain the compound in its salt form (pH > 7.[1]0) throughout the purification process. Attempting to isolate the free acid as an intermediate will almost certainly result in yield loss via decarboxylation.[1]

Part 1: The "Golden Path" Purification Protocol

This protocol assumes you are starting from the ethyl or methyl ester precursor (saponification workflow), which is the standard synthetic route.[1]

Workflow Diagram

Figure 1: Optimized purification workflow preventing acidification and thermal degradation.

Step-by-Step Protocol

-

Saponification Workup:

-

After the ester hydrolysis is complete (using 1.05 eq NaOH), concentrate the reaction mixture under reduced pressure. Do not exceed 40°C .

-

Why? Higher temperatures promote decarboxylation even in basic media if local pH fluctuations occur.[1]

-

-

The "Reverse Extraction" (Crucial Step):

-

Dissolve the crude solid residue in a minimum amount of cold water .[1]

-

Wash this aqueous solution 2x with Dichloromethane (DCM) or Ethyl Acetate .[1]

-

Mechanism:[1][2][3][4] The sodium salt stays in the water.[1] The unreacted ester and the decarboxylated byproduct (5-phenyloxazole) are highly soluble in DCM and are removed here.[1]

-

-

Crystallization (Salting Out/Antisolvent):

-

Final Wash:

Part 2: Troubleshooting & FAQs

Q1: My product is turning into an oil/gum instead of a solid. What is happening?

Diagnosis: This is a common issue with sodium carboxylates, often caused by residual water or excess alcohol from the reaction.[1] Solution:

-

Trituration: Decant the supernatant.[1] Add dry Diethyl Ether or MTBE to the gum.[1] Scratch the side of the flask vigorously with a glass rod.[1] This mechanical stress often induces crystallization.[1]

-

Azeotropic Drying: Dissolve the gum in a small amount of methanol, add toluene, and rotavap to dryness.[1] The toluene azeotrope removes trapped water.[1]

Q2: I see a new spot on TLC that moves fast (High Rf). Is this my product?

Diagnosis: No. The sodium salt is polar and will stay at the baseline or streak in standard organic systems (Hex/EtOAc).[1] Root Cause: The high Rf spot is likely 5-phenyloxazole , the decarboxylated degradation product.[1] The "Danger Zone" Pathway:

Figure 2: The irreversible degradation pathway triggered by acidification.[1]

Q3: The NMR shows clean product, but the mass balance is >100%. Why?

Diagnosis: Inorganic salt contamination (NaOH, NaCl, or Na2CO3).[1] Solution:

-

Solubility Differential: Sodium 5-phenyl-1,3-oxazole-2-carboxylate is soluble in Methanol , whereas NaCl and Na2CO3 have very low solubility in Methanol.[1]

-

Remediation: Dissolve your crude solid in dry Methanol.[1] Filter off the insoluble white solid (this is the inorganic waste).[1] Concentrate the Methanol filtrate to recover your organic salt.[1]

Q4: Can I use silica gel chromatography?

Recommendation: Avoid if possible.

-

Reason: Silica gel is slightly acidic.[1] Passing the carboxylate salt through silica can protonate it to the free acid, leading to decarboxylation on the column.[1]

-

Alternative: If you must use chromatography, use Reverse Phase (C18) with a basic buffer (e.g., Ammonium Bicarbonate, pH 8-9) in the mobile phase.[1]

Part 3: Analytical Validation

To confirm you have the pure salt and not the degradation product, compare these benchmarks:

| Feature | Sodium 5-phenyl-1,3-oxazole-2-carboxylate (Target) | 5-Phenyloxazole (Impurity) |

| Physical State | White Powder / Crystalline Solid | Oil or Low-Melting Solid |

| Solubility | Water, Methanol | DCM, Ethyl Acetate, Hexanes |

| 1H NMR (C2-H) | Absent (C2 is substituted with COO-) | Present (Singlet ~7.9 - 8.1 ppm) |

| 13C NMR (C=O) | Signal present (~155-165 ppm) | Absent |

| Reaction to Acid | Bubbles (CO2 evolution) upon heating | Stable |

References

-

Hodgetts, K. J. (2021).[1][5] A Practical Synthesis of 1,3-Oxazole. ResearchGate. (Discusses the instability of oxazole-4 and 2-carboxylic acids and the necessity of salt forms).

-

Organic Chemistry Portal. Synthesis of Oxazoles. (General methodology for oxazole synthesis and stability profiles).

-

Santa Cruz Biotechnology. 5-phenyl-1,3-oxazole-2-carboxylic acid derivatives. (Commercial handling data implying storage requirements).

-

PubChem. Sodium 5-phenyl-1,3-oxazole-2-carboxylate Compound Summary. (Physicochemical properties).[1][3][4][5][6][7][8][9][10][11] [1]

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - Sodium 5-phenyl-1,3-oxazole-2-carboxylate (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1,3-Oxazole synthesis [organic-chemistry.org]

Technical Support Guide: Controlling pH for Selective Precipitation of Oxazole-2-Carboxylic Acid

Welcome to the technical support center for the purification of oxazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing pH-controlled selective precipitation as a purification technique. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

The Principle: Exploiting the Isoelectric Point for Maximum Purity

Oxazole-2-carboxylic acid is an amphoteric molecule, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the nitrogen atom in the oxazole ring). This dual nature is the key to its purification. The molecule's net electrical charge, and therefore its solubility in aqueous solutions, is highly dependent on the pH of the environment.[1][2]

-

In strongly acidic solutions (low pH): The basic nitrogen atom of the oxazole ring will be protonated, giving the molecule a net positive charge (Cationic form).

-

In strongly alkaline solutions (high pH): The carboxylic acid group will be deprotonated, giving the molecule a net negative charge (Anionic form).[3]

-

At the Isoelectric Point (pI): There is a specific pH at which the positive and negative charges balance, resulting in a neutral molecule (Zwitterionic form).[4]

A molecule's solubility in water is typically at its minimum at its isoelectric point.[1][5] At this pH, the lack of a net charge reduces repulsive electrostatic interactions between molecules, allowing them to aggregate and precipitate out of the solution. By carefully adjusting the pH of your crude solution to the pI of oxazole-2-carboxylic acid, you can selectively crash it out, leaving behind impurities that are more soluble at that specific pH.

Understanding the Key Parameters: pKa and the Henderson-Hasselbalch Equation

To control the precipitation, you must understand the relationship between pH and the protonation state of your molecule. This is governed by the Henderson-Hasselbalch equation.[6][7]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

pH is the acidity of the solution.

-

pKa is the acid dissociation constant.

-

[A⁻] is the concentration of the deprotonated (conjugate base) form.

-

[HA] is the concentration of the protonated (acid) form.

Oxazole-2-carboxylic acid has two relevant pKa values:

-

pKa₁ (Carboxylic Acid): The pH at which the carboxylic acid group is 50% deprotonated. For most carboxylic acids, this value is in the range of 4-5.[8] The electron-withdrawing nature of the adjacent oxazole ring likely places the pKa₁ for this specific molecule in the lower end of this range, estimated at ~3.5 - 4.5 .

-

pKa₂ (Protonated Oxazole Ring): The pH at which the protonated oxazole ring is 50% deprotonated. The conjugate acid of the parent oxazole ring has a pKa of approximately 0.8, making it a very weak base.[9]

The isoelectric point (pI) can be estimated by averaging these two pKa values: pI ≈ (pKa₁ + pKa₂) / 2 .

Visualizing pH-Dependent Species

The following diagram illustrates the dominant form of oxazole-2-carboxylic acid at various pH ranges. The point of minimum solubility, the isoelectric point, occurs between pKa₁ and pKa₂.

Caption: Experimental workflow for purification.

Step-by-Step Methodology

Materials:

-

Crude oxazole-2-carboxylic acid

-

Aqueous base (e.g., 1 M Sodium Hydroxide)

-

Aqueous acid (e.g., 1 M Hydrochloric Acid)

-

High-purity water

-

Calibrated pH meter

-

Stir plate and stir bar

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Initial Dissolution:

-

Place the crude oxazole-2-carboxylic acid in a beaker with a stir bar.

-

Add a sufficient volume of high-purity water to create a slurry.

-

Slowly add 1 M NaOH dropwise while stirring. Continue adding base until all the solid has dissolved and the solution is clear. The pH should be well above pKa₁ (e.g., pH 8-10) to ensure complete formation of the highly soluble anionic salt.

-

-

Clarification Filtration (Optional but Recommended):

-

If the basic solution is cloudy or contains suspended solids, these are likely neutral, insoluble impurities.

-

Filter the solution through a suitable filter medium (e.g., celite pad or filter paper) to remove these impurities before proceeding.

-

-

Determining Optimal Precipitation pH (Small Scale Trial):

-

Take a small, representative aliquot of the clear, basic solution.

-

Place it on a stir plate and insert a calibrated pH meter probe.

-

Slowly add 1 M HCl dropwise. Record the pH at which precipitation first begins.

-

Continue to slowly add acid in small increments, allowing the solution to equilibrate after each addition. Note the pH range over which the bulk of the precipitation occurs. The optimal pH will be where the maximum amount of solid is formed. This experimentally determined pH is your target pI.

-

-

Bulk Precipitation:

-

For the main batch of the basic solution, cool it in an ice bath to further decrease the solubility of the final product.

-

Begin vigorous stirring and slowly add 1 M HCl. A fast addition can lead to the formation of oils or amorphous solids and may trap impurities. [10] * Monitor the pH closely. Add the acid dropwise until you reach the optimal precipitation pH determined in the previous step.

-

Once at the target pH, stop adding acid.

-

-

Equilibration/Digestion:

-

Continue to stir the resulting slurry at a low temperature (0-5 °C) for at least 30-60 minutes. This "digestion" period allows the crystal lattice to form properly and can improve the purity and filterability of the product.

-

-

Isolation and Washing:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, high-purity water that has been pre-adjusted to the optimal precipitation pH. This removes any residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.

-

Perform a final wash with a small amount of cold water to remove excess acid and salts.

-

-

Drying:

-

Dry the purified solid under vacuum at an appropriate temperature to remove all residual solvent.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incorrect Precipitation pH: The pH is too high or too low, leaving a significant amount of product dissolved in the mother liquor. [10] 2. Excessive Solvent: Too much water was used initially, preventing the solution from becoming supersaturated at the pI. 3. Incomplete Precipitation: Insufficient equilibration time was allowed for the solid to fully crash out. | 1. Re-optimize pH: Perform a small-scale trial to find the pH of maximum precipitation. Adjust the pH of your mother liquor to see if more product precipitates. 2. Concentrate Solution: If the solution is too dilute, consider carefully removing some water under reduced pressure before precipitation. 3. Increase Stir Time: Allow the slurry to stir for a longer period (1-2 hours) at a low temperature after pH adjustment. |

| Product is Oily or Amorphous, Not Crystalline | 1. Precipitation is Too Rapid: The acid was added too quickly, causing the product to "oil out" instead of forming an ordered crystal lattice. [11] 2. High Impurity Load: A high concentration of impurities can disrupt crystal formation. 3. Temperature is Too High: The precipitation was carried out at a temperature where the product's solubility is still significant. | 1. Slow Down Acid Addition: Add the acid dropwise with very efficient stirring. Consider adding it subsurface via a cannula. 2. Re-dissolve and Re-precipitate: Gently warm the mixture to re-dissolve the oil, then allow it to cool very slowly while adjusting the pH even more gradually. If impurities are the issue, an alternative purification step (e.g., charcoal treatment, solvent extraction) may be needed first. 3. Use an Ice Bath: Ensure the solution is thoroughly chilled before and during the acid addition. |

| Poor Purity / Co-precipitation of Impurities | 1. pH is Not Selective: The chosen pH is also the isoelectric point or region of low solubility for a key impurity. 2. Occlusion: Impurities from the mother liquor are trapped within the crystal lattice during rapid precipitation. | 1. Analyze Impurities: Identify the impurity and determine its pKa. Adjust the precipitation pH to a point that maximizes the solubility difference between the product and the impurity. This may require sacrificing some yield for higher purity. 2. Slow Crystallization: As with "oiling out," a slower, more controlled precipitation allows for the formation of purer crystals. Ensure adequate equilibration time. |

| No Precipitate Forms | 1. Solution is Too Dilute: The concentration of the product is below its solubility limit, even at the isoelectric point. [10] 2. Incorrect pH: The pH may not have been adjusted correctly to the pI. 3. Incorrect Starting Material: The crude material may not be the expected compound. | 1. Concentrate the Solution: Remove a portion of the solvent via rotary evaporation and attempt the precipitation again. 2. Verify pH: Recalibrate the pH meter and carefully re-adjust the pH. Try scratching the inside of the beaker with a glass rod to induce crystallization. 3. Characterize Crude Material: Use analytical techniques (NMR, LC-MS) to confirm the identity of your starting material. |

Frequently Asked Questions (FAQs)

Q1: How do I handle an acidic or basic impurity during selective precipitation?

-

For an Acidic Impurity (e.g., pKa ≈ 5.0): This impurity will be soluble at high pH, just like your product. However, your product should precipitate at a lower pH (its pI, ~2.5) while the acidic impurity remains in its soluble anionic form. Therefore, adjusting the pH to ~2.5 should selectively precipitate your product.

-

For a Basic Impurity (e.g., pKa ≈ 9.0): This impurity will be soluble at low pH. Start by dissolving your crude mixture in acid (e.g., pH < 1). Your product and the basic impurity will both be soluble cations. Then, slowly add a base. Your product will precipitate at its pI (~2.5), while the basic impurity will remain dissolved as a cation until a much higher pH is reached.

Q2: What if I don't know the exact pKa values for my compound? The protocol provided includes a small-scale trial (Step 3) specifically for this purpose. By carefully titrating a small sample and observing the pH at which precipitation is maximal, you can experimentally determine the optimal pI for your specific batch of material without needing to know the precise pKa values beforehand.

Q3: Can I use a different solvent system? This guide focuses on aqueous precipitation, which is often ideal for its low cost, safety, and ability to exploit the large solubility changes of ionizable compounds. If your compound or impurities have very low aqueous solubility, you may need to use a mixed solvent system (e.g., ethanol-water, dioxane-water). [12]In this case, the apparent pKa values and the optimal pH for precipitation may shift, and you will need to re-optimize the protocol.

Q4: Why is slow, controlled pH adjustment so critical? Rapid changes in pH create localized areas of very high supersaturation. This forces the compound out of solution so quickly that it doesn't have time to arrange into an energetically favorable, ordered crystal lattice. [10]Instead, it forms an amorphous solid or an oil, which has a higher tendency to trap solvent and impurities. Slow, controlled precipitation near equilibrium conditions is essential for achieving high purity.

Q5: My final product is a salt (e.g., sodium salt) instead of the free acid. What happened? This occurs if the final pH of the solution is too high. According to the Henderson-Hasselbalch equation, if the final pH is significantly above the carboxylic acid pKa (pKa₁), the majority of the compound will be in the deprotonated, salt form. [6]Ensure you are adjusting the pH downwards into the isoelectric region to precipitate the neutral, free acid/zwitterion form.

References

-

Scribd. (n.d.). Protein Precipitation at Isoelectric Point. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

-

Biochemistry Basics by Dr. Amit. (2021, April 6). Zwitterions And Isoelectric Point || Isoelectric pH of Amino Acids [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

Université de Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

N.A. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Biochemistry Basics by Dr. Amit. (2017, December 7). Henderson Hasselbalch equation [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

PubMed. (n.d.). pH-solubility profiles of organic carboxylic acids and their salts. Retrieved from [Link]

-

Britannica. (2026, January 22). Carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]

Sources

- 1. Isoelectric point - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 5. scribd.com [scribd.com]

- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

Technical Support Center: Thermal Stability of 2-Substituted Oxazole Salts

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Thermal Profiles, Decomposition Pathways, and Handling Protocols

Introduction: The Stability Paradox

Welcome to the technical support hub for oxazole derivatives. If you are here, you are likely observing inconsistent melting points, unexpected color changes (yellowing/browning), or mass loss during the drying of your 2-substituted oxazole salts.